Cas no 113092-96-9 (6-Bromo-2-chloro-3-methylquinoline)

6-Bromo-2-chloro-3-methylquinoline is a halogenated quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and chloro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The methyl group at the 3-position contributes to steric and electronic modulation, facilitating selective functionalization. This compound is particularly valuable in the synthesis of bioactive molecules, including potential kinase inhibitors and antimicrobial agents. High purity and well-defined structural features ensure consistent performance in complex synthetic pathways. Its stability under standard storage conditions further supports its use in laboratory and industrial applications.
6-Bromo-2-chloro-3-methylquinoline structure
113092-96-9 structure
Product Name:6-Bromo-2-chloro-3-methylquinoline
CAS No:113092-96-9
MF:C10H7BrClN
MW:256.526280641556
MDL:MFCD02684154
CID:130044
PubChem ID:329773523
Update Time:2025-06-08

6-Bromo-2-chloro-3-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2-chloro-3-methylquinoline
    • Quinoline,6-bromo-2-chloro-3-methyl-
    • AB12569
    • DTXSID00550813
    • AT33768
    • FT-0620971
    • Quinoline, 6-bromo-2-chloro-3-methyl-
    • MFCD02684154
    • EN300-7460508
    • CS-0441104
    • 6-Bromo-2-chloro-3-methylquinoline, AldrichCPR
    • AKOS012534371
    • 113092-96-9
    • SCHEMBL1128599
    • A894494
    • HS-5176
    • DB-060269
    • MDL: MFCD02684154
    • Inchi: 1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
    • InChI Key: VKGSTGZYRFTWNA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=CC(C)=C(N=2)Cl

Computed Properties

  • Exact Mass: 254.94500
  • Monoisotopic Mass: 254.94504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 3.95910

6-Bromo-2-chloro-3-methylquinoline Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318-H413
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn

6-Bromo-2-chloro-3-methylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Bromo-2-chloro-3-methylquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:113092-96-9)6-Bromo-2-chloro-3-methylquinoline
Order Number:A894494
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:48
Price ($):396.0
Email:sales@amadischem.com

Additional information on 6-Bromo-2-chloro-3-methylquinoline

6-Bromo-2-chloro-3-methylquinoline: A Comprehensive Overview

The compound 6-Bromo-2-chloro-3-methylquinoline (CAS No. 113092-96-9) is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are a class of organic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of substituents such as bromine, chlorine, and methyl groups at specific positions on the quinoline framework imparts unique chemical and physical properties to this compound, making it an interesting subject of study in various fields of chemistry and materials science.

6-Bromo-2-chloro-3-methylquinoline has been the focus of recent research due to its potential applications in drug discovery, material synthesis, and as a precursor for advanced functional materials. The bromine and chlorine substituents at positions 6 and 2, respectively, introduce electron-withdrawing effects, which can influence the electronic properties of the molecule. The methyl group at position 3 introduces steric hindrance and can modulate the reactivity of the compound in various chemical reactions.

Recent studies have explored the synthesis of 6-Bromo-2-chloro-3-methylquinoline through various routes, including Friedlander synthesis, Skraup synthesis, and other quinoline-forming reactions. These methods involve the condensation of o-amino aryl compounds with carbonyl compounds under specific reaction conditions. The choice of substituents and their positions plays a critical role in determining the yield and purity of the final product.

The physical properties of 6-Bromo-2-chloro-3-methylquinoline include a melting point of approximately 185°C and a boiling point around 450°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, chloroform, and ethanol. Its UV-vis spectrum shows strong absorption bands in the visible region due to the conjugated π-system in the quinoline framework.

In terms of chemical reactivity, 6-Bromo-2-chloro-3-methylquinoline is known to undergo various substitution reactions at the positions para to the nitrogen atom (position 8). These reactions include nucleophilic aromatic substitution, electrophilic aromatic substitution, and coupling reactions. The presence of electron-withdrawing groups (bromine and chlorine) at positions 6 and 2 enhances the reactivity at position 8 by activating it towards nucleophilic attack.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity trends of 6-Bromo-2-chloro-3-methylquinoline using density functional theory (DFT) calculations. These studies have provided insights into the molecular orbitals, frontier molecular orbitals (FMOs), and electron distribution patterns within the molecule. Such computational studies are instrumental in designing new synthetic routes and predicting reaction outcomes for this compound.

The application of 6-Bromo-2-chloro-3-methylquinoline extends into materials science, where it serves as a building block for constructing advanced functional materials such as coordination polymers, metal-organic frameworks (MOFs), and organic semiconductors. Its ability to coordinate with metal ions through the nitrogen atom in the quinoline ring makes it a valuable ligand in these applications.

In drug discovery research, 6-Bromo-2-chloro-3-methylquinoline has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Preclinical studies have demonstrated moderate cytotoxicity against various cancer cell lines, prompting further research into its pharmacokinetics and toxicity profiles.

The synthesis of 6-Bromo-2-chloro-3-methylquinoline involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. One common approach involves bromination followed by chlorination at specific positions on the quinoline ring using appropriate halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂). The methyl group is introduced via alkylation or Friedel-Crafts alkylation under acidic conditions.

Quality control measures are critical during the synthesis of 6-Bromo-2-chloro-3-methylquinoline to ensure that impurities are minimized. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the identity and purity of the final product.

In conclusion, 6-Bromo-2-chloro-3-methylquinoline is a versatile compound with promising applications in drug discovery, materials science, and organic synthesis. Ongoing research continues to uncover new insights into its chemical properties, reactivity patterns, and potential uses across diverse fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:113092-96-9)6-Bromo-2-chloro-3-methylquinoline
A894494
Purity:99%
Quantity:5g
Price ($):396.0
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